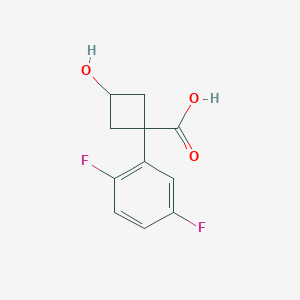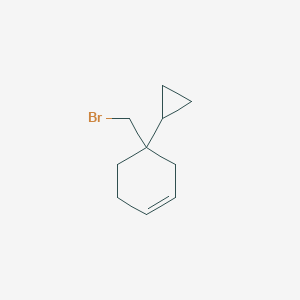
Methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate is a complex organic compound featuring a thiophene ring, an oxirane ring, and a carboxylate ester group. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate typically involves the reaction of 5-methylthiophene-2-carboxylic acid with appropriate chlorinating agents and epoxidation reagents under controlled conditions. The process may include steps such as esterification, chlorination, and epoxidation .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, diols, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and corrosion inhibitors
Mécanisme D'action
The mechanism of action of methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or DNA. This interaction can disrupt normal cellular functions and induce biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)propanoate: Similar structure but lacks the oxirane ring.
Methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)butanoate: Similar structure with an extended carbon chain.
Methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)pentanoate: Similar structure with a further extended carbon chain.
Uniqueness
Methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate is unique due to the presence of both the oxirane and thiophene rings, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C10H11ClO3S |
|---|---|
Poids moléculaire |
246.71 g/mol |
Nom IUPAC |
methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate |
InChI |
InChI=1S/C10H11ClO3S/c1-6-4-5-7(15-6)9(2)10(11,14-9)8(12)13-3/h4-5H,1-3H3 |
Clé InChI |
IUGCWNAMQFNPGR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)C2(C(O2)(C(=O)OC)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Chloro-N-[(3-formylphenyl)methyl]propanamide](/img/structure/B13166118.png)


![1-{[1-(Chloromethyl)cyclopropyl]methyl}cyclopent-1-ene](/img/structure/B13166127.png)






